5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group and a 4-ethylpiperazinyl moiety via a methyl bridge, along with a hydroxyl group at position 4. The hydroxyl group at position 6 likely contributes to hydrogen bonding, influencing pharmacokinetic properties such as bioavailability and metabolic stability.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-5-23-8-10-24(11-9-23)17(14-6-7-15(27-3)16(12-14)28-4)18-19(26)25-20(29-18)21-13(2)22-25/h6-7,12,17,26H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNINQSNYCMFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, particularly in anticancer applications. Its unique structural features allow it to interact with various biological targets, making it a subject of extensive research.
Chemical Structure
The IUPAC name for this compound is 5-[(3,4-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. The structure includes a thiazole ring fused with a triazole ring and contains a side chain composed of a dimethoxyphenyl group and an ethylpiperazine moiety. This structural complexity is believed to contribute significantly to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within the body. These targets include various enzymes and receptors involved in critical biochemical pathways. The interaction can lead to inhibition or activation of these targets, resulting in diverse biological effects. For instance, compounds in the thiazolo[3,2-b][1,2,4]triazole class have demonstrated notable anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer activity across various cancer cell lines. A study evaluating the anticancer efficacy of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones found that these compounds displayed potent activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
The compound's efficacy was assessed using a panel of nearly 60 human cancer cell lines. It was determined that the presence of the ethylpiperazine moiety enhances its pharmacokinetic and pharmacodynamic properties compared to similar compounds lacking this feature.
Mechanistic Studies
In vitro studies have indicated that the compound may exert its effects through multiple mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cells from proliferating.
Comparative Analysis
A comparative analysis of similar compounds reveals that those with additional functional groups or different piperazine derivatives may exhibit varying degrees of biological activity. For example:
| Compound Name | IC50 (μM) | Target Activity |
|---|---|---|
| Compound A | 6.2 | Colon Carcinoma |
| Compound B | 27.3 | Breast Cancer |
| 5-Dimethoxy | 43.4 | Breast Cancer |
This table illustrates the potency of related compounds against specific cancer types and highlights the potential for further optimization of this compound for improved therapeutic outcomes.
Case Studies
Several studies have documented the biological effects of thiazolo[3,2-b][1,2,4]triazoles:
- Study on Anticancer Activity : In a study published in 2007, researchers synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated that these compounds were more potent than their respective amides .
- Mechanistic Insights : Another investigation revealed that certain derivatives could inhibit glycine transporters (GlyT1), which are implicated in schizophrenia and cognitive disorders. This suggests potential applications beyond oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Modulation
Compound A : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (ChemSpider ID: 869344-07-0)
- Structural Differences :
- Aryl Group : 4-ethoxy-3-methoxyphenyl vs. 3,4-dimethoxyphenyl in the target compound.
- Piperazine Substituent : 3-chlorophenyl vs. 4-ethyl group.
- Implications :
- The chloro substituent in Compound A may enhance electrophilicity and receptor affinity but reduce solubility.
- Ethoxy vs. methoxy groups alter lipophilicity (ClogP: ~3.8 for Compound A vs. ~3.2 for the target compound, estimated).
Compound B : 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Structural Differences :
- Fused triazolo-thiadiazole core vs. thiazolo-triazole in the target compound.
- Isobutylphenyl substituent vs. dimethoxyphenyl.
- Implications :
- The thiadiazole ring in Compound B may improve metabolic stability but reduce hydrogen-bonding capacity.
- Reported antifungal activity against Candida albicans (MIC: 12.5 µg/mL) suggests triazole-thiadiazole systems are potent, though the target compound’s thiazole-triazole hybrid may exhibit broader specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
